Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Description
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(16)15-12(10)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
InChI Key |
PJWIGCGKRMAQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid precursor
A key intermediate in the synthesis of methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is 6-oxo-1,6-dihydropyridine-3-carboxylic acid. A patented hydrothermal method describes its preparation as follows:
- React 2-chloro-5-trifluoromethylpyridine (0.54 g) with 17 ml of water in a 25 ml jacketed hydrothermal reactor.
- Seal and heat the mixture at 100–180 °C for 24–72 hours.
- Allow the reactor to cool naturally to room temperature.
- Collect the resulting white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
This hydrothermal synthesis offers advantages such as high yield (>80%), reduced thermal stress on crystals, fewer internal defects, and enhanced crystal stability. The use of water as a green solvent and simple equipment makes this method environmentally friendly and operationally convenient.
Coupling with 3-chlorophenyl derivatives to form the target compound
The methyl ester derivative, this compound, can be synthesized by coupling the 6-oxo-1,6-dihydropyridine-3-carboxylic acid or its activated derivative with 3-chlorophenyl-containing amines or related precursors.
A related synthesis reported by the Wuhan Institute of Technology involves:
- Starting materials: 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline.
- The pure sample is dissolved in bulk pyridine at 323 K.
- The solution is left to crystallize slowly in a refrigerator.
- Colorless block-shaped crystals of the target compound are harvested after several days.
Although this example uses 3-chloro-2-methylaniline, the methodology is adaptable to 3-chlorophenyl derivatives by modifying the amine component accordingly.
Esterification step
The methyl ester functionality at the 3-carboxylate position is typically introduced by esterification of the corresponding carboxylic acid. Common methods include:
- Fischer esterification: refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Use of methylating agents such as diazomethane or methyl iodide under basic conditions.
The choice of method depends on the sensitivity of the dihydropyridine ring and other substituents. Controlled conditions are necessary to avoid ring degradation or side reactions.
- The hydrothermal synthesis of the dihydropyridine carboxylic acid precursor is notable for its green chemistry approach, using water as solvent and moderate temperatures, yielding high-purity crystals with minimal defects.
- The coupling reaction with chlorophenyl amines in pyridine solvent at elevated temperature (323 K) followed by slow crystallization yields well-defined crystals suitable for further characterization and application.
- Structural studies reveal that the molecule exhibits a highly twisted conformation between the dihydropyridine and chlorophenyl rings, which may influence reactivity and properties.
- The esterification step requires careful control to maintain the integrity of the 6-oxo-1,6-dihydropyridine ring, as harsh acidic or basic conditions can lead to ring opening or degradation.
The preparation of this compound involves a multi-step process starting from hydrothermal synthesis of the 6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by coupling with chlorophenyl amines and esterification to introduce the methyl carboxylate group. The methods emphasize green chemistry principles, high yields, and crystal quality, supported by detailed structural analyses. These preparation strategies provide a robust foundation for further research and application of this compound in organic and medicinal chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the dihydropyridine ring, converting it to a fully aromatic pyridine system. Common oxidizing agents and conditions include:
| Oxidizing Agent | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | 2-(3-Chlorophenyl)-6-oxopyridine-3-carboxylate | 78% | |
| CrO₃ | H₂SO₄ catalyst, reflux | Same as above | 65% |
Key Findings :
-
Oxidation occurs regioselectively at the C5–C6 double bond, preserving the ester and chlorophenyl groups.
-
Reaction efficiency depends on the steric hindrance of the chlorophenyl group at the 2-position.
Reduction Reactions
Reduction targets the carbonyl group at position 6 or the ester moiety:
| Reducing Agent | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Ethanol, room temperature | 2-(3-Chlorophenyl)-6-hydroxy-1,6-dihydropyridine-3-carboxylate | 62% | |
| LiAlH₄ | Dry THF, 0°C to reflux | 3-(Hydroxymethyl)-2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine | 55% |
Mechanistic Insights :
-
NaBH₄ selectively reduces the ketone to an alcohol without affecting the ester group.
-
LiAlH₄ reduces both the ester and ketone, generating a primary alcohol.
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Reaction Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (g) | CuCl₂ catalyst, 120°C, sealed tube | 2-(3-Aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | 41% | |
| HS⁻ | DMF, 100°C | 2-(3-Mercaptophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | 37% |
Structural Effects :
-
Electron-withdrawing ester and ketone groups activate the chlorophenyl ring for NAS.
-
Steric hindrance from the dihydropyridine ring reduces reaction rates compared to simpler chlorobenzenes.
Hydrolysis Reactions
The ester group undergoes hydrolysis under basic or acidic conditions:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | LiOH, H₂O/THF, 50°C | 2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 67% | |
| Acidic hydrolysis | HCl (conc.), reflux | Same as above | 58% |
Applications :
Comparative Reactivity with Analogues
The 3-chlorophenyl substituent distinctively influences reactivity compared to other dihydropyridine derivatives:
| Compound | Oxidation Rate | Reduction Efficiency | NAS Reactivity |
|---|---|---|---|
| Methyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Slow | High (82%) | Low |
| Methyl 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | Moderate | Moderate (68%) | High |
| Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | Fast | Moderate (62%) | High |
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating above 150°C leads to decarboxylation, forming 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine.
-
Photoreactivity : UV exposure induces dimerization via [4+2] cycloaddition between dihydropyridine rings.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Studies have indicated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its potential effectiveness against various bacterial strains.
- Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development into anticancer agents .
2. Biological Studies
- Enzyme Modulation : The compound interacts with specific enzymes and receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects in various diseases .
- TGR5 Agonism : Recent studies have explored its role as a selective agonist for TGR5 (G protein-coupled receptor), which is implicated in metabolic regulation and gastrointestinal health. This suggests potential applications in treating metabolic disorders such as type II diabetes and obesity .
3. Industrial Applications
- Synthesis of Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains, highlighting its potential as an antibiotic candidate. |
| Study 2 | Anticancer Properties | Showed induction of apoptosis in specific cancer cell lines, suggesting further investigation for cancer treatment applications. |
| Study 3 | TGR5 Agonism | Identified as an effective agonist for TGR5, with implications for treating metabolic diseases. |
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Table 1: Structural and Electronic Comparisons
Key Observations :
- Chlorophenyl vs. Trifluoromethyl : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of trifluoromethyl in Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate, which may influence reactivity and solubility .
Hydrogen Bonding and Crystal Packing
- Hydrogen Bond Networks : The title compound in forms a 2D hydrogen-bonded network via N–H···O and O–H···O interactions, stabilizing the crystal lattice. Similar behavior is expected for the methyl ester analog .
- Space Group Trends : Triclinic P1 is common in dihydropyridine derivatives, as seen in Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, whereas phenyl-substituted analogs (e.g., 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid) may adopt different systems .
Biological Activity
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing on various research findings and case studies.
Synthesis and Structural Characteristics
The compound is synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline. The synthesis process involves dissolving the starting materials in pyridine and allowing the solution to evaporate slowly, leading to the formation of crystalline structures. The resulting crystals exhibit a highly twisted conformation, with a notable dihedral angle of 88.1° between the 6-oxo-1,6-dihydropyridine and benzene rings, indicating significant steric interactions within the molecule .
Table 1: Structural Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClNO₃ |
| Molecular Weight | 263.67 g/mol |
| CAS Number | 1707609-55-9 |
| Dihedral Angle | 88.1° |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl groups often exhibit enhanced antimicrobial properties. For instance, derivatives of dihydropyridine have shown promising activity against various bacterial strains. The presence of chlorine substituents increases the lipophilicity of the compound, facilitating better membrane penetration and enhanced biological efficacy .
Anticancer Activity
In vitro studies have demonstrated that methyl derivatives of dihydropyridines can inhibit the proliferation of cancer cell lines. For example, compounds similar to this compound have shown antiproliferative effects on glioma cell lines (C6 rat) with IC50 values indicating effective concentrations for therapeutic applications .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibitory effects on glioma cells |
Case Studies
A notable case study involved the evaluation of a series of chlorinated dihydropyridines for their anticancer properties. The study found that introducing chlorine at specific positions significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells. This selective activity is crucial for developing safer therapeutic agents .
Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the dihydropyridine core could optimize both antimicrobial and anticancer activities. The results suggest that further exploration of these derivatives could lead to novel drug candidates with improved efficacy and safety profiles .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via esterification of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. For example:
- Route 1 : React 6-hydroxy-nicotinic acid with methanol under acidic catalysis (e.g., H₂SO₄), achieving ~89% yield under reflux conditions .
- Route 2 : Introduce substituents via nucleophilic aromatic substitution. For instance, benzyl bromide reacts with the hydroxyl group of methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate in DMF with K₂CO₃ as a base, yielding 38.6% after purification .
Optimization Tips :- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
Q. How is tautomerism analyzed in 6-oxo-1,6-dihydropyridine derivatives, and what experimental evidence supports the lactam form?
Methodological Answer : Tautomerism (lactam vs. lactim) is determined via X-ray crystallography and bond-length analysis :
- C—O bond lengths >1.24 Å indicate the lactam form (keto tautomer), while shorter lengths suggest lactim (enol tautomer). In Ni(H₂O)₆₂, C—O bonds of 1.25 Å confirm the lactam configuration .
- IR spectroscopy : A strong carbonyl stretch near 1680 cm⁻¹ further supports the lactam structure.
Q. What crystallographic tools are recommended for structural determination of this compound?
Methodological Answer :
- SHELX Suite : Use SHELXT for structure solution and SHELXL for refinement. These programs handle small-molecule crystallography efficiently, even with twinned or high-resolution data .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
- Validation : Apply checkCIF/PLATON to assess geometric outliers and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystal packing of metal complexes containing this ligand?
Methodological Answer : In hexaaquanickel(II) bis(6-oxo-1,6-dihydropyridine-3-carboxylate), the ligand forms O—H⋯O hydrogen bonds between the carboxylate group and water molecules in the [Ni(H₂O)₆]²⁺ complex. Key observations:
- Bond distances: ~2.70–2.85 Å (donor-acceptor).
- Graph-set analysis (e.g., R₂²(8) motifs) reveals cyclic dimerization patterns .
Implications : These interactions stabilize the crystal lattice and influence solubility and stability.
Q. How can computational methods resolve contradictions in tautomeric assignments or polymorph characterization?
Methodological Answer :
- DFT Calculations : Compare experimental bond lengths (from X-ray data) with optimized geometries. For example, compute the energy difference between lactam and lactim forms using B3LYP/6-311+G(d,p) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in polymorphs (e.g., π-π stacking vs. H-bonding dominance) .
- Powder XRD (PXRD) : Simulate patterns from single-crystal data to validate bulk-phase purity .
Q. What strategies are effective for regioselective functionalization of the dihydropyridine ring?
Methodological Answer :
- Electrophilic Aromatic Substitution : The 3-chlorophenyl group at position 2 directs electrophiles to the para position of the aromatic ring. Use directing groups (e.g., carboxylates) to control site selectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 5 (if halogenated) with aryl boronic acids, using Pd(PPh₃)₄ as a catalyst .
Example : Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate was synthesized via Buchwald-Hartwig amination .
Q. How do polymorphism and crystal packing affect the physicochemical properties of this compound?
Methodological Answer :
- Thermal Analysis : Use DSC to identify polymorphic transitions. For example, a new [Ni(H₂O)₆]²⁺ polymorph showed a distinct melting endotherm at 215°C compared to the known form at 205°C .
- Solubility Studies : Compare dissolution rates of polymorphs in solvents like DMSO or ethanol. Triclinic (P1) crystals may exhibit lower solubility due to dense H-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
